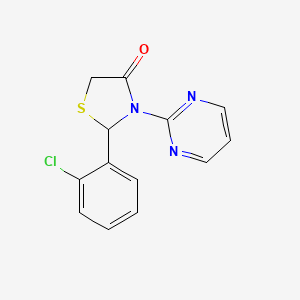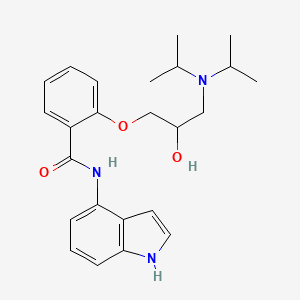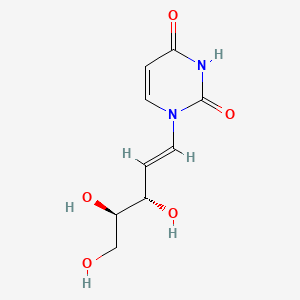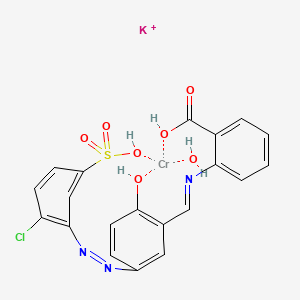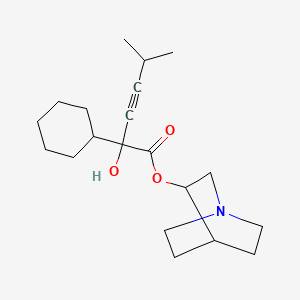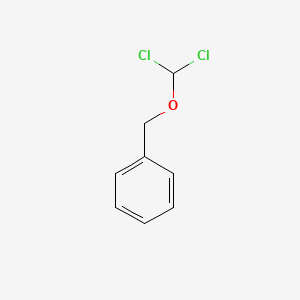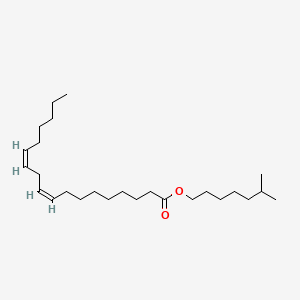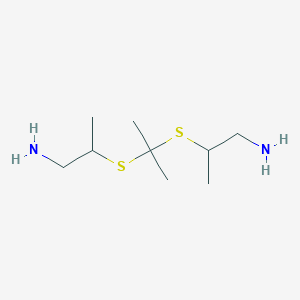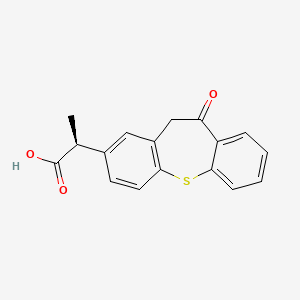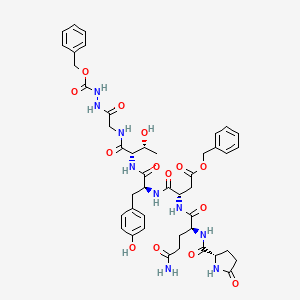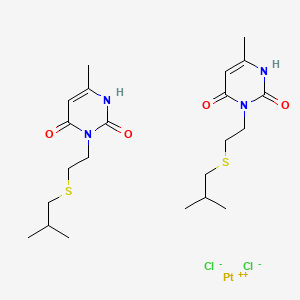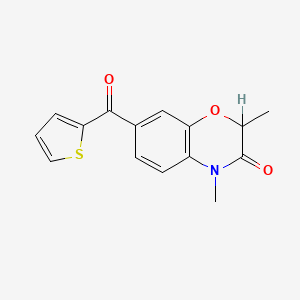
(+-)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique benzoxazinone structure
準備方法
The synthesis of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenol with 2-thiophenecarboxylic acid chloride under basic conditions to form the intermediate, which is then cyclized to produce the final benzoxazinone structure. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
化学反応の分析
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone ring, especially under acidic or basic conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
類似化合物との比較
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazinone derivatives, such as:
7-Methyl-3-(2-thienylcarbonyl)-4H-chromen-4-one: Similar in structure but with a chromenone core instead of a benzoxazinone core.
7,8-Dichloro-4-oxo-6-(2-thienylcarbonyl)-4H-chromene-2-carboxylic acid: Contains additional chlorine atoms and a carboxylic acid group, leading to different chemical properties.
The uniqueness of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one lies in its specific substitution pattern and the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
123172-54-3 |
|---|---|
分子式 |
C15H13NO3S |
分子量 |
287.3 g/mol |
IUPAC名 |
2,4-dimethyl-7-(thiophene-2-carbonyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-9-15(18)16(2)11-6-5-10(8-12(11)19-9)14(17)13-4-3-7-20-13/h3-9H,1-2H3 |
InChIキー |
WXYNOWBYYNYICR-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



